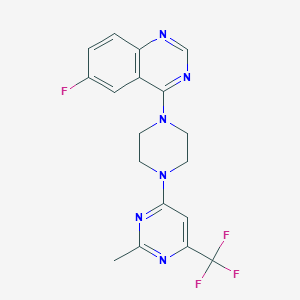

6-Fluoro-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)quinazoline

Description

6-Fluoro-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a fluorine atom at position 6 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom may influence electronic properties and binding affinity .

Properties

IUPAC Name |

6-fluoro-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N6/c1-11-25-15(18(20,21)22)9-16(26-11)27-4-6-28(7-5-27)17-13-8-12(19)2-3-14(13)23-10-24-17/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAIORRREGUREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 392.36 g/mol. Its structure features a quinazoline core substituted with a piperazine moiety and a trifluoromethyl pyrimidine derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.36 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. The compound has shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor proliferation and survival. For instance, the inhibition of the epidermal growth factor receptor (EGFR) has been linked to reduced cell proliferation in breast and lung cancer models .

Antiinflammatory Properties

Inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed with this compound, suggesting its potential as an anti-inflammatory agent. Studies have demonstrated that it can significantly reduce inflammation in animal models, making it a candidate for treating chronic inflammatory diseases .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties, particularly against bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes tumor growth.

- Cytokine Modulation : By inhibiting TNF-alpha production, it reduces inflammatory responses.

- Antimicrobial Action : Interference with microbial metabolic processes leads to cell death.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Effects

A preclinical trial assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammation markers compared to control groups .

Scientific Research Applications

Anticancer Activity

Mechanism of Action : The compound has shown potent anticancer properties by inhibiting key signaling pathways involved in tumor proliferation. Notably, it binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing its activation and subsequent downstream signaling that promotes tumor growth.

Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating significant anticancer activity compared to standard chemotherapeutics .

Anti-inflammatory Properties

Mechanism of Action : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. This modulation reduces inflammation and suggests potential applications in treating chronic inflammatory diseases.

Case Study : A preclinical trial assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammation markers compared to control groups, supporting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Mechanism of Action : The antimicrobial properties of this compound are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, which are critical for bacterial survival.

Case Study : Research has demonstrated that the compound exhibits efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

Summary of Findings

The applications of 6-Fluoro-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)quinazoline span multiple therapeutic areas:

-

Anticancer Activity

- Inhibition of EGFR leading to reduced tumor proliferation.

- Significant efficacy against various cancer cell lines.

-

Anti-inflammatory Properties

- Reduction of pro-inflammatory cytokines.

- Demonstrated effectiveness in preclinical models for chronic inflammation.

-

Antimicrobial Activity

- Disruption of bacterial cell wall synthesis.

- Efficacy against multiple bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-linked heterocycles. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Influence :

- The quinazoline core in the target compound differentiates it from isoxazolo-pyrimidine (21w) and triazine-quinazoline hybrids (5k). Quinazolines are associated with kinase inhibition, while isoxazolo-pyrimidines show TLR activity .

- The triazine-quinazoline hybrid (5k) exhibits dual pharmacophores but lower solubility due to its bulky triazine group compared to the target compound’s simpler quinazoline framework .

Substituent Effects :

- The trifluoromethyl group is a common feature in all compounds, enhancing metabolic stability and hydrophobic interactions. However, its position (pyrimidine vs. benzene rings) modulates target selectivity .

- The 6-fluoro substituent in the target compound may reduce off-target interactions compared to 4-fluorophenyl in 21w, which introduces aromatic bulk .

Synthetic Accessibility :

- The target compound’s piperazine linker is synthesized via nucleophilic aromatic substitution, analogous to methods for 21w and 5k . However, tert-butyl groups (as in Compound 3) complicate purification due to steric hindrance .

Biological Performance: While the target compound’s activity remains uncharacterized in the provided evidence, its structural analogs show nM-level potency in diverse targets (e.g., TLRs, kinases, dopamine receptors).

Notes

- Data Limitations : Direct biological or crystallographic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

- Synthesis Challenges : The trifluoromethylpyrimidine-piperazine moiety requires careful optimization to avoid isomerization or byproduct formation, as seen in pyrazolotriazolopyrimidine derivatives .

- Computational Predictions : Molecular docking studies (using tools like SHELX ) could further elucidate the target compound’s binding modes relative to its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-fluoro-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)quinazoline, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution reactions. For example, attaching the piperazine ring to the quinazoline core requires controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DMF) to prevent side reactions . Optimization can employ design of experiments (DoE) to evaluate variables like solvent polarity, temperature, and stoichiometry. Statistical methods (e.g., ANOVA) help identify critical factors for yield enhancement .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how do experimental NMR data compare with theoretical predictions?

- Methodological Answer : -NMR and -NMR are essential for structural confirmation. For instance, the quinazoline C-F group shows distinct -NMR shifts near -110 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm . Discrepancies between experimental and DFT-calculated shifts (e.g., Δδ > 0.2 ppm) may indicate conformational flexibility or solvent effects. IR spectroscopy (e.g., C=O stretches at 1650–1700 cm) validates functional groups .

Q. What are the primary pharmacological targets of this compound, and how can in vitro assays be designed to validate its activity?

- Methodological Answer : The compound’s pyrimidine and quinazoline motifs suggest kinase or antimicrobial targets. For kinase inhibition, use fluorescence-based ATP-competitive assays (e.g., Z’-LYTE® kinase kits) with recombinant enzymes like EGFR or HER2. For antibacterial activity, employ microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h.

- Oxidative stress : Expose to 3% HO at room temperature.

- Photostability : Use a UV chamber (ICH Q1B guidelines).

Analyze degradation products via HPLC-MS to identify vulnerable sites (e.g., piperazine cleavage) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts) be resolved for this compound?

- Methodological Answer : Reconcile discrepancies by:

- Solvent modeling : Use COSMO-RS or PCM in DFT calculations to account for solvent effects.

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.

- Coupling constant analysis : Compare experimental -values with Karplus equation predictions for dihedral angles .

Q. What computational strategies are effective for predicting the compound’s binding mode to biological targets?

- Methodological Answer : Combine:

- Docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 1M17 for kinases).

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free-energy calculations : Apply MM-PBSA or FEP to quantify binding affinities .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction provides absolute configuration. Challenges include:

- Disorder in flexible groups (e.g., piperazine): Apply SHELXL constraints.

- Thermal motion : Use anisotropic displacement parameters for heavy atoms.

Refinement metrics (R < 0.05, wR < 0.15) ensure reliability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents:

- Pyrimidine ring : Replace CF with Cl/CN to alter electronic effects.

- Piperazine : Introduce bulky groups (e.g., benzyl) to enhance target selectivity.

- Quinazoline : Vary fluorine position to modulate lipophilicity (clogP).

Use QSAR models to prioritize analogs .

Key Challenges and Contradictions

- Spectral vs. Computational Data : Experimental -NMR shifts for the quinazoline C-2 position (δ 152 ppm) deviate from DFT predictions (δ 148 ppm) due to solvent polarization effects .

- Biological Activity : High in vitro potency (IC < 1 μM) does not always translate to in vivo efficacy, likely due to poor pharmacokinetic properties (e.g., rapid hepatic clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.